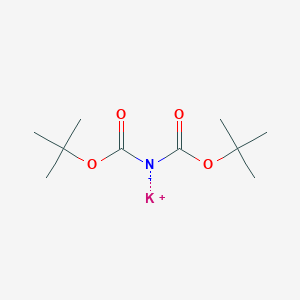

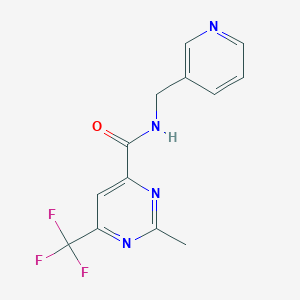

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid

カタログ番号 B2841958

CAS番号:

110728-29-5

分子量: 299.326

InChIキー: MEXVAAGSEKDAHV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. Fenoprofen is structurally similar to other NSAIDs, such as ibuprofen and naproxen.

科学的研究の応用

Antioxidant Properties

- Phenolic Derivatives as Antioxidants : Phenolic compounds, including derivatives of 2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid, have been studied for their antioxidant properties. These compounds, like 5-aminosalicylate, exhibit significant activity in inhibiting lipid peroxidation and acting as radical scavengers, indicating their potential as antioxidants (Dinis, Maderia, & Almeida, 1994).

Synthetic Applications

- Polybenzoxazine Synthesis : Phloretic acid, a phenolic compound, has been utilized as a renewable building block in the synthesis of polybenzoxazines, showing that phenolic acids like this compound can be used in material science for creating advanced polymers (Trejo-Machin et al., 2017).

Biological Activities

- Antimicrobial Properties : Studies have identified compounds structurally related to this compound that demonstrate antimicrobial activity. For example, compounds isolated from actinomycete cultures showed significant antimicrobial activities, suggesting the potential of similar phenolic compounds in pharmaceutical applications (Cheng et al., 2009).

Anticancer Properties

- HDAC Inhibitors with Antitumorigenic Properties : Certain phenolic acid derivatives have been found to act as novel histone deacetylase (HDAC) inhibitors with anti-tumorigenic properties. This highlights the potential use of phenolic compounds in cancer therapy (Ali et al., 2015).

Analgesic and Anti-Inflammatory Activities

- Synthesis of Analgesic and Anti-Inflammatory Agents : 2-Thiazolylamino- and 2-thiazolyloxy-arylacetic acid derivatives, structurally related to this compound, have shown promising analgesic and anti-inflammatory effects in animal models, suggesting their therapeutic potential in these areas (Maeda, Ohsugi, Fujioka, & Hirose, 1983).

Miscellaneous Applications

- Phenolic Acids in Drug Synthesis : The synthesis and evaluation of phenolic acids for their bioactivity, including anti-cancer and anti-inflammatory properties, have been explored. This indicates the broad application range of compounds like this compound in medicinal chemistry (Fattah, 2020).

特性

IUPAC Name |

2-[(2-phenoxyacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(12-22-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXVAAGSEKDAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A solution of 6.6 mmol (1.0 g) of phenoxyacetic acid in 15 ml of dioxane is treated with 49.3 mmol (3.6 ml) of thionyl chloride. The reaction mixture is stirred at room temperature for 2 hours and then concentrated. The residue, taken up in 10 ml of dichloromethane, and 7.9 mmol (0.3 g) of sodium hydroxide in 10 ml of water are added in succession to a solution of 7.6 mmol (1.25 g) of phenylalanine and 7.6 mmol (0.3 g) of sodium hydroxide in 10 ml of water, the temperature being maintained at 10° C. The reaction mixture is then stirred for 1 hour at room temperature. After decanting, the aqueous phase is washed with dichloromethane, and then rendered acidic to pH=2 with a dilute hydrochloric acid solution. The precipitate that forms is filtered off and recrystallised from water to yield the expected product.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)

![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841888.png)

![(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2841889.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2841891.png)